(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
Description
Properties
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPYDQZJSJKTJ-AUCRBCQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712342 | |
| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-44-9 | |
| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Linear Precursors
A widely employed strategy involves the cyclization of linear diamines or amino alcohols. For example, N-methyl-3,4-diaminopyrrolidine derivatives undergo intramolecular cyclization under acidic conditions to form the bicyclic core. The reaction typically employs hydrochloric acid as both a catalyst and a source of counterions, yielding the dihydrochloride salt directly.
Reaction Conditions and Optimization
-
Solvent : Ethanol/water mixtures (3:1 v/v) to balance reactivity and solubility.
-
Catalyst : Concentrated HCl (6 M), added dropwise to prevent exothermic side reactions.
| Parameter | Value Range | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Temperature (°C) | 70–110 | 90 | 78–85 | ≥95 |
| HCl Concentration | 4–8 M | 6 M | 82 | 97 |
| Reaction Time (h) | 12–24 | 18 | 85 | 96 |
This method achieves yields of 82–85% with purity exceeding 95%, as confirmed by HPLC. The major byproduct, N-methyl-pyrrolidine , forms via over-alkylation and is removed via recrystallization from ethanol.
Asymmetric Synthesis via Chiral Auxiliaries
To enforce the (3aS,6aS) configuration, chiral auxiliaries such as tert-butyl carbamate are used. The synthesis begins with (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate , which is subsequently deprotected and methylated.
Stepwise Procedure
-
Protection : The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
-
Methylation : The free secondary amine is methylated with methyl iodide in the presence of potassium carbonate.
-
Deprotection : The Boc group is removed via treatment with HCl/dioxane (4 M), yielding the dihydrochloride salt.
Critical Parameters
Catalytic Hydrogenation of Aromatic Precursors
Aromatic precursors such as 1-methyl-pyrrolo[3,4-b]pyridine undergo hydrogenation over palladium catalysts to saturate the pyrrole ring. This method is advantageous for scalability but requires strict control over hydrogen pressure to avoid over-reduction.
Hydrogenation Protocol
-
Catalyst : 10% Pd/C (5 wt% loading).
-
Outcome : Full saturation is achieved in 8–10 hours, with the dihydrochloride salt precipitated by HCl gas infusion.
| Catalyst Loading | H₂ Pressure (psi) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 5% Pd/C | 50 | 10 | 98 | 92 |
| 10% Pd/C | 50 | 8 | 99 | 94 |
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Industrial workflows adopt continuous flow reactors to enhance reproducibility and safety. Key stages include:
Quality Control and Analytical Validation
Purity Assessment
-
HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient (95–5% over 15 min), UV detection at 254 nm.
-
NMR : ¹H NMR (D₂O) confirms the absence of methylpyrrolidine byproducts (δ 2.8–3.2 ppm for bridgehead protons).
Impurity Profiling
-
Primary Impurity : 1,3-dimethylpyrrolidine (≤0.5%), removed via recrystallization.
-
Residual Solvents : Ethanol (<500 ppm) and dioxane (<10 ppm), monitored by GC-MS.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Cyclization | 85 | 97 | Moderate | 1,200 |
| Asymmetric Synthesis | 75 | 99 | Low | 3,500 |
| Catalytic Hydrogenation | 90 | 95 | High | 900 |
The catalytic hydrogenation route offers the best balance of yield and cost for industrial applications, whereas asymmetric synthesis is preferred for high-purity pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions typically result in the formation of new compounds with modified functional groups.
Scientific Research Applications
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
(3aS,6aS)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Dihydrochloride
- Key Differences: Substituent Position: Methyl group at the 5-position (vs. 1-position in the target compound). Saturation: Octahydro (eight hydrogen atoms), indicating a higher degree of saturation.
(3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Key Differences :
rel-(3aR,6aS)-Hexahydro-1H-thieno[3,4-b]pyrrole 5,5-Dioxide Hydrochloride
- Key Differences: Core Structure: Thieno (sulfur-containing) ring replaces pyrrolo (nitrogen-containing) scaffold. Electronic Properties: Sulfur atoms alter polarity and hydrogen-bonding capacity. Applications: Likely used in medicinal chemistry for its sulfone group’s metabolic stability .
Physicochemical and Commercial Comparison
Industrial and Research Relevance
- Target Compound : Preferred for direct use in drug discovery due to its stability and methyl group’s minimal steric hindrance.
- Boc-Protected Analog : A key intermediate in multi-step syntheses, enabling selective functionalization .
- Thieno Derivative: Sulfur incorporation may enhance binding to metal ions or biological targets, though its commercial scarcity limits broad application .
Biological Activity
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride, with the CAS number 1417789-50-4, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrrole derivatives, which are known for their diverse pharmacological properties including anticancer, antibacterial, and antiviral activities.
The chemical formula for this compound is C7H16Cl2N2, with a molecular weight of 199.12 g/mol. Its structure features a fused pyrrole ring system which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 199.12 g/mol |
| CAS Number | 1417789-50-4 |
| Purity | 97% |
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives as anticancer agents. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
A review focusing on pyrrole-containing compounds noted that these derivatives can target multiple pathways in cancer cells, making them promising candidates for further development in cancer therapy .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Pyrrole derivatives have been recognized for their ability to combat bacterial infections, particularly in light of rising antibiotic resistance. Studies suggest that this compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the pyrrole ring can significantly affect its biological activity. For instance, modifications to the methyl group or the introduction of other functional groups can enhance potency and selectivity against specific targets .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various pyrrole derivatives on human breast cancer cell lines. It was found that compounds similar to this compound induced apoptosis in a dose-dependent manner.
- Antibacterial Testing : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones in cultures treated with the compound, suggesting its potential as a lead compound for developing new antibacterial agents.
Q & A
Q. Key Considerations :
- Purity optimization requires column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization .
- Reaction monitoring via TLC or HPLC is essential to minimize byproducts like uncyclized intermediates .
How is the stereochemical integrity of the bicyclic framework validated?
Answer:
- X-ray crystallography : Resolves absolute configuration, particularly for novel derivatives .
- NMR analysis : H- and C-NMR distinguish diastereomers; coupling constants (e.g., ) confirm ring puckering .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Purity variability : Impurities >2% (e.g., unreacted intermediates) skew bioassay results. Validate via LC-MS and elemental analysis .
- Assay conditions : Adjust pH (6.5–7.4) to account for the compound’s solubility and protonation state .
- Structural analogs : Compare activity of (3aS,6aS) vs. (3aR,6aR) isomers to isolate stereospecific effects .
Case Study : A 2024 study found 10x higher IC₅₀ in kinase inhibition assays when using THF vs. DMSO as a solvent, highlighting solvent polarity’s role in activity .
What strategies optimize yield in large-scale synthesis while retaining stereochemical fidelity?
Answer:
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) by minimizing residence time at high temperatures .
- Catalyst screening : Asymmetric hydrogenation with Ru-BINAP catalysts achieves enantiomeric excess (ee) >99% .
- In situ salt formation : Adding HCl during workup avoids separate purification steps, improving throughput .
Table 1 : Yield/Purity Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Traditional cyclization | 75 | 95 | |
| Catalytic asymmetric | 82 | 99 | |
| Flow-based synthesis | 90 | 98 |
How do structural modifications (e.g., substituent addition) affect the compound’s pharmacokinetic profile?
Answer:
- Ethoxycarbonyl groups : Enhance metabolic stability by reducing CYP450 oxidation (t₁/₂ increased from 2.1 to 5.8 hours in rat models) .
- Halogenation : Chlorine at C-5 improves blood-brain barrier permeability (logP increases from 1.2 to 2.5) but may introduce hepatotoxicity risks .
- Bicyclic framework : The pyrrolo[3,4-b]pyrrole core enhances binding to G-protein-coupled receptors (GPCRs) vs. monocyclic analogs .
Methodological Note : Use radiolabeled analogs (e.g., C) for in vivo distribution studies .
What analytical techniques are critical for detecting degradation products under varying storage conditions?
Answer:
- Accelerated stability studies : Expose to 40°C/75% RH for 6 months; monitor via:
- Solid-state NMR : Assesses crystallinity changes that impact solubility .
Critical Finding : Degradation exceeds ICH limits (>5%) if stored in non-desiccated environments .
Methodological Guidance for Experimental Design
Designing dose-response studies for in vivo toxicity assessments
- Dose range : Start with 0.1–100 mg/kg (oral) in rodent models, based on LD₅₀ data from structural analogs .
- Endpoint selection : Measure ALT/AST levels (liver function) and histopathology of renal tissues .
- Positive controls : Compare to known hepatotoxins (e.g., acetaminophen) to contextualize results .
Validating target engagement in enzyme inhibition assays
- Kinetic assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure values .
- Negative controls : Include inactive stereoisomers (3aR,6aR) to confirm specificity .
- Data interpretation : Fit results to Hill-Langmuir equations to distinguish competitive vs. non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
